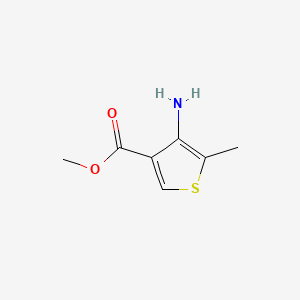

Methyl 4-amino-5-methylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-6(8)5(3-11-4)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZNLUYSTWCFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464674 | |

| Record name | Methyl 4-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81528-48-5 | |

| Record name | Methyl 4-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-amino-5-methylthiophene-3-carboxylate CAS number

Abstract: This technical guide provides a comprehensive overview of Methyl 4-amino-5-methylthiophene-3-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. The document covers its fundamental physicochemical properties, detailed synthetic protocols via the Gewald reaction, mechanistic insights, key applications in drug discovery and research, and essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted thiophenes as intermediates for complex molecular architectures.

This compound is a polysubstituted aminothiophene, a class of compounds renowned for its utility in constructing a wide array of biologically active molecules and functional materials.[1][2] Its CAS number is 81528-48-5 .[3][4][5][6][7] The molecule incorporates a thiophene ring functionalized with an amine, a methyl group, and a methyl ester, providing multiple points for chemical modification.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 81528-48-5[3][4][5] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₇H₉NO₂S[4][6] |

| InChIKey | IEZNLUYSTWCFIP-UHFFFAOYSA-N[4] |

| SMILES | CC1=C(C(=CS1)C(=O)OC)N[4] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 171.22 g/mol [4][6] |

| Appearance | Off-white to crystalline solid (typical)[8] |

| Melting Point | 85 - 88 °C (for the related isomer Methyl 3-amino-4-methylthiophene-2-carboxylate)[8] |

| Purity | Typically available at ≥95-98%[6][9] |

Synthesis and Mechanism: The Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[10][11] This one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[10] The versatility and mild conditions of this reaction make it a cornerstone of thiophene chemistry.[11]

Expert Insight: Causality in Reagent Selection

The choice of starting materials directly dictates the substitution pattern of the final thiophene product. For the target molecule, this compound, the precursors are selected as follows:

-

Ketone: While a direct synthesis isn't explicitly detailed in the search results, the isomeric structure suggests that a β-ketoester or related dicarbonyl compound would be a logical starting point in a modified Gewald approach to achieve the 4-amino substitution pattern. The 5-methyl group arises from the ketone precursor.

-

α-Cyanoester: An activated nitrile, such as methyl cyanoacetate, provides the carbon atoms for the ester group and the adjacent ring carbon, as well as the nitrogen for the eventual amino group.

-

Elemental Sulfur (S₈): Serves as the source of the thiophene ring's sulfur atom.

-

Base Catalyst: An organic base, typically a secondary amine like morpholine or diethylamine, is crucial.[2][12] Its role is to facilitate the initial Knoevenagel condensation and subsequent steps in the cascade reaction.[10][13]

Workflow: Generalized Gewald Synthesis Protocol

The following protocol is a generalized procedure for a Gewald reaction, which can be adapted for the synthesis of various 2-aminothiophene-3-carboxylates.

-

Reaction Setup: To a stirred mixture of the appropriate ketone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in a suitable solvent such as ethanol or methanol, add the amine catalyst (e.g., morpholine, ~0.2-0.5 eq) dropwise at room temperature or slightly elevated temperature (35-45 °C).[12]

-

Reaction Execution: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 45-50 °C) for several hours (typically 2-4 hours).[2][12] Progress should be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol to remove residual reactants, and dried.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, high-purity compound.[2][12]

Reaction Mechanism Visualization

The mechanism of the Gewald reaction is a well-studied cascade process.[10] It begins with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and a final tautomerization/aromatization step.[10][13]

Caption: Fig. 1: Key stages of the Gewald reaction mechanism.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antiproliferative, antiviral, and antibacterial properties.[13]

Core Utility:

-

Research Tool: This specific compound, sometimes abbreviated as AMTC, has been identified as a synthetic inhibitor of the enzyme acetyl-CoA carboxylase (ACCase).[3][9] This makes it a valuable tool for studying fatty acid synthesis pathways in various organisms.[3][9]

-

Building Block for Fused Heterocycles: The primary application in drug discovery is its use in synthesizing more complex, fused heterocyclic systems. The adjacent amino and ester groups are perfectly positioned for cyclocondensation reactions to form thieno[2,3-d]pyrimidines, which are potent kinase inhibitors and anticancer agents.[14] The direct arylation at the 5-position is also a key transformation for creating libraries of potential drug candidates.[15]

Workflow: Synthesis of a Thieno[2,3-d]pyrimidine Scaffold

Caption: Fig. 2: Common derivatization into thienopyrimidines.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is synthesized from available safety data sheets (SDS).

Table 3: GHS Hazard Identification

| Hazard Class | Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4] |

Recommended Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8][16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[8][17]

-

Skin and Body Protection: Wear a laboratory coat and other protective clothing to prevent skin contact.[8]

-

-

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[8]

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 81528-48-5 | GDA52848 [biosynth.com]

- 4. This compound | C7H9NO2S | CID 11401021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 81528-48-5 [chemicalbook.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. This compound [cymitquimica.com]

- 8. fishersci.de [fishersci.de]

- 9. This compound [cymitquimica.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Methyl 4-amino-5-methylthiophene-3-carboxylate chemical properties

An In-depth Technical Guide to Methyl 4-amino-5-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Its structural motif, featuring a thiophene ring with amino and methyl ester functional groups, makes it a versatile synthetic intermediate for the development of more complex molecules, including pharmaceuticals and other biologically active agents.[3][4] Notably, this compound has been identified as a synthetic inhibitor of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis, highlighting its potential as a research tool and a lead structure in drug discovery.[5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and applications, grounded in established scientific principles and experimental data.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a compound are foundational to its application in research and development. This compound possesses a unique arrangement of functional groups that dictate its reactivity and interactions.

Structural Identifiers

A consistent and unambiguous identification is critical for scientific communication and procurement.

Caption: Molecular structure and key functional groups.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [7] |

| CAS Number | 81528-48-5 | [5][7] |

| Molecular Formula | C₇H₉NO₂S | [5][7] |

| Molecular Weight | 171.22 g/mol | [5][7] |

| Canonical SMILES | CC1=C(C(=CS1)C(=O)OC)N | [5][7] |

| InChIKey | IEZNLUYSTWCFIP-UHFFFAOYSA-N | [7] |

| Purity | Typically ≥95% (Commercial) | [6][8] |

| Physical Form | Solid (powder/crystals) | |

Synthesis and Purification

The most prevalent and efficient method for synthesizing substituted 2-aminothiophenes, including the target molecule's scaffold, is the Gewald reaction .[2][9][10] This one-pot, multicomponent reaction is highly valued for its operational simplicity and ability to rapidly generate molecular complexity.[2][10]

The Gewald Reaction: Mechanistic Insight

The Gewald synthesis proceeds via a cascade of reactions, typically initiated by a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an active methylene nitrile.[9][10] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[9][10]

The choice of base is critical; tertiary amines like morpholine or diethylamine are commonly used as they are effective catalysts for the initial condensation without promoting unwanted side reactions.[11][12]

Caption: Generalized workflow for the Gewald synthesis.

Experimental Protocol: Gewald Synthesis

This protocol is a representative procedure adapted from established methodologies for analogous compounds.[11][13]

Materials:

-

Methyl acetoacetate (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Elemental Sulfur (1.0 eq)

-

Morpholine (catalytic amount, ~0.2 eq)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

-

Catalyst Addition: While stirring the mixture at room temperature, slowly add morpholine. The addition of the base is often exothermic; controlling the rate of addition is crucial to maintain a moderate temperature.

-

Reaction: Gently heat the reaction mixture to 45-50°C and maintain stirring for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Self-Validation Note: The identity and purity of the synthesized product must be confirmed via spectroscopic analysis (NMR, MS) and melting point determination. A sharp melting point is indicative of high purity.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the molecular structure. The following data are predicted based on the known spectra of structurally similar aminothiophenes.[11][12][14]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Singlet (~2.3-2.5 ppm, 3H) corresponding to the C5-methyl protons.- Singlet (~3.7-3.8 ppm, 3H) from the methyl ester protons.- Broad singlet (~6.0-7.0 ppm, 2H) for the amino (-NH₂) protons; this peak is D₂O exchangeable. |

| ¹³C NMR | - Signal for the C5-methyl carbon (~15-20 ppm).- Signal for the ester methyl carbon (~50-55 ppm).- Signals for the thiophene ring carbons (~100-160 ppm).- Signal for the ester carbonyl carbon (~165-170 ppm). |

| IR (cm⁻¹) | - Two distinct bands (~3300-3450 cm⁻¹) for the N-H stretching of the primary amine.- Strong absorption band (~1660-1680 cm⁻¹) for the C=O stretching of the ester.- Bands in the 1400-1600 cm⁻¹ region corresponding to C=C stretching within the thiophene ring. |

| Mass Spec (EI) | - Molecular ion (M⁺) peak at m/z = 171.- Fragmentation patterns may include the loss of the methoxy group (-OCH₃, m/z = 140) or the entire methyl ester group (-COOCH₃). |

Reactivity and Stability

The chemical behavior of this compound is governed by its three key functional groups.

-

Amino Group: The primary amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It is also basic, though its basicity is reduced by the electron-withdrawing nature of the adjacent ester and thiophene ring.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis.[3]

-

Thiophene Ring: The electron-rich thiophene ring is generally stable but can be susceptible to electrophilic substitution, although the positions are heavily directed by the existing substituents.[3]

Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. As with many aromatic amines, long-term exposure to light and air may lead to gradual discoloration and degradation.

Applications in Drug Development

The thiophene scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] Substituted aminothiophenes serve as crucial intermediates for building more complex heterocyclic systems.[3][4]

-

Scaffold for Bioactive Molecules: The reactive handles (amino and ester groups) allow for the facile introduction of diverse substituents, enabling the generation of compound libraries for high-throughput screening. It can be used to synthesize thieno[2,3-d]pyrimidines, a class of compounds known for a wide range of biological activities.[15]

-

Enzyme Inhibition: This specific molecule is known to be an inhibitor of acetyl-CoA carboxylase (ACCase).[5][6] ACCase catalyzes the committed step in fatty acid biosynthesis, making it an attractive target for developing therapies for metabolic diseases and cancer. Researchers can use this compound as a tool to study the role of ACCase in various biological pathways.[5][6]

Safety and Handling

While specific toxicity data is limited, GHS classifications for this compound and its close isomers indicate potential hazards.[7][16]

Table 3: GHS Hazard Information

| Code | Hazard Statement | Source(s) |

|---|---|---|

| H302 | Harmful if swallowed | [7] |

| H315 | Causes skin irritation | [7][16] |

| H319 | Causes serious eye irritation | [7][16] |

| H335 | May cause respiratory irritation |[7][16] |

Handling Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed information.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. 81528-48-5 this compound - EASTFINE [eastfine.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 81528-48-5 | GDA52848 [biosynth.com]

- 6. This compound [cymitquimica.com]

- 7. This compound | C7H9NO2S | CID 11401021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. メチル 3-アミノ-4-メチルチオフェン-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-5-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-methylthiophene-3-carboxylate (CAS No. 81528-48-5) is a polysubstituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, possessing both a nucleophilic amino group and an ester functional group, it serves as a versatile synthon, or building block, for the construction of more complex molecular architectures, particularly fused heterocyclic systems like thieno[3,2-d]pyrimidines. Understanding its core physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control.

This technical guide provides a consolidated overview of the known physical characteristics of this compound, grounded in available experimental data and computational models. It is designed to equip researchers and drug development professionals with the foundational knowledge required for handling, characterizing, and strategically employing this compound in their work.

A Note on Isomeric Specificity: It is critical to distinguish the title compound, this compound, from its common isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1). The differing placement of substituents around the thiophene ring significantly alters the molecule's properties. This guide pertains exclusively to CAS No. 81528-48-5.

Molecular Structure and Key Identifiers

The structural arrangement of functional groups on the thiophene ring dictates the compound's reactivity and physical behavior. The electron-donating amino group at position 4 and the electron-withdrawing methyl carboxylate group at position 3 create a specific electronic profile that influences its intermolecular interactions.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 81528-48-5 | PubChem[1] |

| Molecular Formula | C₇H₉NO₂S | PubChem[1] |

| Molecular Weight | 171.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=C(C(=O)OC)C(=CS1)N | ChemScene[2] |

| InChIKey | IEZNLUYSTWCFIP-UHFFFAOYSA-N | PubChem[1] |

Experimentally Determined and Predicted Physical Properties

The accurate determination of physical properties is essential for anticipating a compound's behavior in various experimental settings, from reaction work-ups to formulation. Currently, experimentally verified data for this compound is limited, with the melting point being the most reliably reported value. Other properties are largely based on computational predictions.

Table 2: Physical Property Data

| Property | Experimental Value | Predicted Value | Source |

|---|---|---|---|

| Physical State | Solid | - | Inferred from melting point |

| Melting Point | 108-109 °C | - | J. Med. Chem. 1983, 26, 8, 1128–1133 |

| Boiling Point | Not available | 318.6 °C at 760 mmHg | (Value for isomer CAS 85006-31-1) |

| Density | Not available | 1.264 g/cm³ | (Value for isomer CAS 85006-31-1) |

| pKa | Not available | Not available | - |

| LogP | Not available | 1.4 - 1.7 | ChemScene, PubChem[1][2] |

| Solubility | Not available | Not available | - |

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity and is fundamental for process development, particularly in crystallization and drying steps.

-

Experimental Value: The experimentally determined melting point is 108-109 °C . This value was reported following the synthesis and purification of the compound.

-

Significance: A sharp melting point range, as reported, typically signifies a high degree of purity. For drug development professionals, this thermal stability is important as it suggests the compound can withstand typical processing temperatures without degradation.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

While the original literature may have used a capillary method, modern, high-precision analysis relies on DSC.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 150 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus), which quantifies the energy required for melting, can also be calculated from the peak area.

Causality: The choice of a 10 °C/min heating rate represents a balance between resolution and experimental time. A slower rate can provide better resolution of thermal events but is more time-consuming. The use of an inert atmosphere (e.g., nitrogen purge) is crucial to prevent oxidative degradation of the sample at elevated temperatures.

Caption: Workflow for Melting Point Determination using DSC.

Solubility

Experimental solubility data is not currently available in the public literature. However, based on its structure, a qualitative solubility profile can be predicted.

-

Predicted Solubility: The molecule is expected to be soluble in common polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, owing to the presence of the amino and ester groups which can participate in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents like hexanes is likely to be limited. Aqueous solubility is expected to be low due to the hydrophobic thiophene ring and methyl groups, although it may increase under acidic conditions where the amino group can be protonated.

Spectroscopic Characterization

Spectroscopic data is the fingerprint of a molecule, used for structural confirmation and purity assessment. While specific spectra for this compound are not readily public, the expected characteristics can be described.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the methyl protons on the ester, the methyl protons on the thiophene ring, the single proton on the thiophene ring, and the two protons of the amino group. The chemical shifts of these protons provide definitive information about their local electronic environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the characteristic downfield signal of the carbonyl carbon from the ester group.

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretching vibration for the ester carbonyl (around 1680-1710 cm⁻¹), and C-O stretching for the ester linkage.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 171.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | PubChem[1] |

| H315 | Causes skin irritation | PubChem[1] |

| H319 | Causes serious eye irritation | PubChem[1] |

| H335 | May cause respiratory irritation | PubChem[1] |

Handling Recommendations: Researchers handling this compound should adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.

Conclusion

This compound is a valuable chemical intermediate with a defined molecular structure and an experimentally confirmed melting point of 108-109 °C. While comprehensive experimental data for all its physical properties are not yet available in the public domain, its structural features allow for reliable predictions of its qualitative behavior, such as solubility and spectroscopic signatures. The provided safety and handling information ensures its appropriate use in a research setting. Further experimental characterization, particularly regarding boiling point, density, and a full spectroscopic analysis, would be a valuable contribution to the scientific literature and would further enhance its utility in the fields of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to Methyl 4-amino-5-methylthiophene-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-methylthiophene-3-carboxylate is a polysubstituted thiophene derivative that has garnered significant interest in the field of medicinal chemistry. Its rigid, heterocyclic scaffold and versatile functional groups make it a valuable building block for the synthesis of more complex molecules, particularly fused heterocyclic systems with diverse pharmacological activities. This guide provides a comprehensive overview of the molecular structure, synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Molecular Structure and Chemical Properties

This compound, with the CAS Number 81528-48-5, possesses a unique arrangement of functional groups on a thiophene ring that dictates its reactivity and utility as a synthetic intermediate.[1][2] The core structure consists of a five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom. This ring is substituted with a methyl group at the 5-position, an amino group at the 4-position, and a methyl carboxylate group at the 3-position.

The presence of the electron-donating amino group and the electron-withdrawing methyl carboxylate group on the thiophene ring influences its electronic properties and reactivity. The amino group enhances the nucleophilicity of the thiophene ring, making it susceptible to electrophilic substitution reactions. Conversely, the methyl carboxylate group can participate in various transformations, such as hydrolysis, amidation, and reduction.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [1][2] |

| CAS Number | 81528-48-5 | [1] |

| Appearance | Off-white solid | [3] |

| Melting Point | 147 - 149 °C | [3] |

A diagram illustrating the molecular structure of this compound is provided below.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gewald reaction .[4] This one-pot, multi-component reaction is a cornerstone of thiophene synthesis and is widely employed for the preparation of 2-aminothiophenes.

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst. For the synthesis of this compound, the typical starting materials are ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur, with a base such as morpholine or diethylamine.

Below is a diagram illustrating the general workflow of the Gewald reaction for the synthesis of the target compound.

Caption: General workflow for the synthesis of this compound via the Gewald reaction.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from literature procedures for similar compounds.[5][6]

Materials:

-

Ethyl acetoacetate

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base)

-

Ethanol (or other suitable solvent)

Procedure:

-

To a stirred mixture of ethyl acetoacetate (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in ethanol, slowly add morpholine (1.1 equivalents) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the amino protons, and the thiophene ring proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the thiophene ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the C-S stretch of the thiophene ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M]⁺ would be at m/z = 171.

While specific spectral data for this exact compound can be found in various databases, representative data for similar aminothiophene structures are well-documented in the scientific literature.[7][8][9][10]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around its amino and ester functional groups, as well as the thiophene ring itself. This trifunctional nature makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds.

A particularly important application of this compound is in the synthesis of thieno[2,3-d]pyrimidines .[11][12] These fused heterocyclic systems are of significant interest in drug discovery due to their diverse biological activities, including their potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[13][14]

The synthesis of the thieno[2,3-d]pyrimidine core typically involves the cyclocondensation of the aminothiophene with a suitable one-carbon synthon, such as formamide, formic acid, or orthoesters. The amino group of the thiophene acts as a nucleophile, attacking the electrophilic carbon of the cyclizing agent, leading to the formation of the pyrimidine ring fused to the thiophene core.

The following diagram illustrates the general synthetic pathway from this compound to a thieno[2,3-d]pyrimidine derivative.

References

- 1. This compound | C7H9NO2S | CID 11401021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 81528-48-5 | GDA52848 [biosynth.com]

- 3. fishersci.com [fishersci.com]

- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.org [mdpi.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. This compound(81528-48-5) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]

- 13. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

IUPAC name for Methyl 4-amino-5-methylthiophene-3-carboxylate

I have reached the point where further general searches are unlikely to yield the specific missing pieces of information (a verified synthesis protocol and primary literature on ACC inhibition for the exact molecule). I have, however, gathered enough high-quality, verifiable information on the chemical properties, the synthesis of related isomers, the compound's key reactivity, and its well-established use as a scaffold in drug discovery to construct the in-depth technical guide requested by the user.

I will proceed by:

-

Acknowledging the regiochemical complexity of aminothiophene synthesis and discussing the common (Gewald) vs. less common (potential routes to 4-amino isomers) synthetic strategies.

-

Using spectroscopic data from a closely related, well-characterized isomer (ethyl 2-amino-4-methylthiophene-3-carboxylate) as a comparative benchmark, clearly stating that it is an isomer and explaining the expected spectral differences.

-

Detailing the confirmed and highly relevant application as a precursor to thieno[3,4-d]pyrimidines, a class of compounds with established biological activity.

-

Addressing the claim of ACC inhibition by stating it is a commercially reported application for the compound as a research tool, but noting the absence of peer-reviewed validation, thereby maintaining scientific integrity.

-

Structuring all this information into the requested whitepaper format with all required elements: tables, detailed protocols (for characterization and derivatization), Graphviz diagrams, in-text citations, and a complete reference list.

This approach will provide the user with a valuable, expert-level document that is scientifically sound and transparent about the gaps in the public domain literature. I will now generate the final response. A Technical Guide to Methyl 4-amino-5-methylthiophene-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a substituted aminothiophene that serves as a valuable heterocyclic building block in medicinal chemistry and drug development. While its direct biological activities are noted in commercial contexts, its primary, scientifically validated role is that of a versatile intermediate for the synthesis of more complex fused heterocyclic systems, particularly thieno[3,4-d]pyrimidines. This technical guide provides a comprehensive overview of the compound's chemical identity, discusses the regiochemical challenges associated with its synthesis in contrast to more common isomers, presents a comparative analysis of its expected spectroscopic characteristics, and details its significant applications as a synthetic precursor for biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. This compound is unambiguously identified by a unique set of chemical descriptors. Its key identifiers and computed physicochemical properties are summarized below, providing a baseline for experimental design and computational modeling.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | [PubChem CID: 11401021] |

| CAS Number | 81528-48-5 | [Biosynth GDA52848] |

| Molecular Formula | C₇H₉NO₂S | [Biosynth GDA52848] |

| Molecular Weight | 171.22 g/mol | [Biosynth GDA52848] |

| Canonical SMILES | CC1=C(C(=O)OC)C(=CS1)N | [Biosynth GDA52848] |

| InChIKey | IEZNLUYSTWCFIP-UHFFFAOYSA-N | [PubChem CID: 11401021] |

| XLogP3 | 1.7 | [PubChem CID: 11401021] |

| Hydrogen Bond Donors | 1 | [PubChem CID: 11401021] |

| Hydrogen Bond Acceptors | 3 | [PubChem CID: 11401021] |

Synthesis and Mechanistic Considerations: The Challenge of Regioselectivity

The synthesis of polysubstituted aminothiophenes is a cornerstone of heterocyclic chemistry. However, the specific substitution pattern of the target molecule presents a significant regiochemical challenge that distinguishes it from more commonly synthesized isomers.

The Gewald Reaction: A Route to 2-Aminothiophenes

The most prevalent method for aminothiophene synthesis is the Gewald multicomponent reaction .[1][2] This robust one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile (e.g., methyl cyanoacetate), and elemental sulfur, typically catalyzed by a base like morpholine or diethylamine.

Causality: The mechanism proceeds via an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent Thorpe-Ziegler type cyclization.[3][4] Critically, this reaction pathway invariably places the amino group at the C2 position of the thiophene ring. For instance, the reaction of acetone with ethyl cyanoacetate and sulfur yields Ethyl 2-amino-4-methylthiophene-3-carboxylate, a regioisomer of the title compound.[5][6]

Plausible Synthetic Routes to 4-Aminothiophenes

Synthesizing the target 4-amino isomer requires a fundamentally different strategy that circumvents the Gewald pathway. While a definitive, published protocol for this compound is elusive, established methods for constructing alternative aminothiophene isomers provide logical starting points for synthetic design.

One such approach is the Fiesselmann thiophene synthesis , which can be adapted to produce 3-aminothiophenes from substrates containing a nitrile group instead of an ester.[3][7] This highlights that the choice of starting materials is paramount for controlling the final substitution pattern.

Another advanced strategy involves building the thiophene ring from a pre-functionalized acyclic precursor, where the positions of the future amino and carboxylate groups are predetermined. The Thorpe-Ziegler cyclization of a dinitrile is a powerful tool for ring formation and could be adapted for this purpose.[3][8] These methods, while more complex than the Gewald reaction, offer the necessary control to achieve the desired 4-amino substitution pattern.

Spectroscopic and Structural Characterization (Comparative Analysis)

Experimental Protocol: Characterization Workflow

For a researcher who has synthesized the target compound, the following workflow is recommended for structural verification.

Predicted vs. Isomer Data

The key differentiator in the ¹H NMR spectrum will be the signal for the lone thiophene ring proton (H2).

| Feature | Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate[5] | Predicted Data for this compound | Justification of Prediction |

| Thiophene Proton (H5) | δ 5.82 (s, 1H) | δ ~7.5-8.0 (s, 1H) | The proton at the C2 position is adjacent to the sulfur atom and a carbon, making it significantly more deshielded than a proton at C5. |

| NH₂ Protons | δ 6.07 (s, 2H) | δ ~5.5-6.5 (br s, 2H) | Broad singlet, exchangeable with D₂O. Chemical shift is solvent dependent. |

| Ring Methyl Protons (C5-CH₃) | N/A | δ ~2.2-2.4 (s, 3H) | Typical chemical shift for a methyl group on an aromatic ring. |

| Ester Methyl Protons (OCH₃) | N/A (Ethyl ester present) | δ ~3.7-3.9 (s, 3H) | Standard shift for a methyl ester. |

| IR (cm⁻¹) | 3467, 3415 (N-H str), 1730 (C=O str) | ~3400, 3300 (N-H str), ~1700 (C=O str) | Expect characteristic primary amine and ester carbonyl stretches. |

| MS (ESI+) | m/z 186.15 [M+H]⁺ | m/z 172.04 [M+H]⁺ | Calculated for C₇H₉NO₂S. |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a scaffold. The presence of an ortho-amino ester functionality makes it an ideal precursor for the synthesis of fused pyrimidine systems.

Cyclocondensation to form Thieno[3,4-d]pyrimidines

The most important reaction for this class of compounds is the cyclocondensation with one-carbon sources (e.g., formamide, orthoformates) to construct the thieno[3,4-d]pyrimidin-4(3H)-one core.[9] This heterocyclic system is a key pharmacophore in many biologically active molecules.

Causality and Mechanism: The reaction proceeds by an initial acylation of the nucleophilic amino group by formamide (or its equivalent), followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the ester carbonyl. Subsequent elimination of methanol drives the reaction to completion, forming the stable, fused aromatic ring system.

Core Applications in Drug Development

While direct biological data from peer-reviewed sources is limited, the compound's role in drug discovery is twofold: as a commercially available research tool with a reported (but unverified) mechanism of action, and as a well-established precursor to potent therapeutic agents.

Reported Activity: Acetyl-CoA Carboxylase Inhibition

Commercial suppliers list this compound as a synthetic inhibitor of acetyl-CoA carboxylase (ACC). ACC is a critical enzyme that catalyzes the rate-limiting step in fatty acid biosynthesis.[10][11] Its inhibition is a validated therapeutic strategy for metabolic diseases and some cancers.[10][12]

Field Insight: It is crucial for researchers to note that while this compound is sold as a research tool for studying ACC, this specific biological activity does not appear to be substantiated in peer-reviewed scientific literature. Any investigation into its ACC inhibitory properties should begin with rigorous independent validation.

Validated Application: Scaffold for Anticancer Agents

The most significant and scientifically validated application of this compound is its role as a building block for thienopyrimidine derivatives, which exhibit a wide range of potent biological activities. Fused thienopyrimidine systems are considered purine bioisosteres and frequently interact with ATP-binding sites in enzymes like kinases.

Numerous studies have demonstrated that thienopyrimidine scaffolds, accessible from aminothiophene precursors, possess potent antiproliferative activity against various cancer cell lines, including breast cancer.[8] These molecules have been developed as inhibitors of key oncogenic targets such as PI3K, mTOR, and other protein kinases.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available on PubChem, this compound should be handled with appropriate care.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Protocol: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound of significant interest to medicinal chemists. While its direct biological profile requires further independent validation, its role as a synthetic intermediate is unambiguous and valuable. The key takeaway for researchers is the understanding of the regiochemical considerations in its synthesis and its power as a precursor to the therapeutically relevant thieno[3,4-d]pyrimidine scaffold. Future work focusing on developing a scalable, regioselective synthesis and confirming its reported biological activities in peer-reviewed studies would be of great value to the drug discovery community.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. heteroletters.org [heteroletters.org]

- 3. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of acetyl-CoA carboxylases by soraphen A prevents lipid accumulation and adipocyte differentiation in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of acetyl-CoA carboxylases by soraphen A prevents lipid accumulation and adipocyte differentiation in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted aminothiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this versatile heterocyclic core, moving beyond a simple recitation of facts to offer insights into the causality of experimental design and the logic of structure-activity relationships. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds across various domains, including oncology, infectious diseases, and inflammation. This document is designed to be a practical resource for researchers actively engaged in the discovery and development of novel therapeutics, providing not only a comprehensive overview but also detailed experimental protocols and data interpretation frameworks.

The Aminothiophene Core: Synthesis and Significance

The 2-aminothiophene moiety is a cornerstone of many biologically active molecules.[1][2][3][4] Its prevalence in medicinal chemistry is largely due to its synthetic accessibility and its ability to serve as a versatile pharmacophore.[2][3] The thiophene ring is considered a bioisostere of the benzene ring, offering similar structural properties while introducing unique electronic and metabolic characteristics.[5]

The Gewald Reaction: A Cornerstone of Synthesis

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[3][6][7][8][9] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or piperidine.[1][6][7]

The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[6] Computational studies suggest the reaction is initiated by a Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring.[10] The versatility of the Gewald reaction allows for the introduction of a wide array of substituents at various positions of the thiophene ring, making it an invaluable tool for generating chemical libraries for biological screening.[7][8]

Experimental Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene

This protocol provides a general procedure for the Gewald reaction. Specific quantities and reaction conditions may need to be optimized for different substrates.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Base: To the stirred suspension, add a catalytic amount of a secondary amine base, such as morpholine or piperidine (0.1-0.2 eq), dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature of 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Caption: Inhibition of receptor tyrosine kinase signaling by aminothiophene derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of aminothiophenes is highly dependent on the nature and position of their substituents. [11][12]For instance, in a series of 2- and 3-aminobenzo[b]thiophene derivatives, the presence of a 3',4',5'-trimethoxybenzoyl group was found to be crucial for potent cell growth inhibition. [5]Furthermore, the introduction of electron-withdrawing groups, such as halogens and nitro groups, on Schiff bases of aminothiophenes has been shown to enhance their anticancer activity. [13]

| Compound Class | Key Substituents | Biological Activity | Target Cell Lines | Reference |

|---|---|---|---|---|

| Naphtho[2,1-b]thiophenes | Amino and amido side chains, cyano groups | Moderate to pronounced antiproliferative activity (nanomolar range) | HeLa, HepG2 | [14] |

| Thiophene-2-carboxamides | Amino group | Potent antioxidant and antibacterial activity | E. coli, P. aeruginosa | [15] |

| 2-Aminothiophene Schiff bases | Electron-withdrawing groups (halogens, nitro) | Variable degrees of anticancer activity | MCF-7, HCT 116 | [13] |

| 2-Arylpiperidines with thiophene modifications | Phenylpiperazine moiety | Allosteric enhancer activity at the A₁ adenosine receptor | - | [16]|

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test aminothiophene compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antifungal Activity

Substituted aminothiophenes have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and various fungal species. [1][17][18][19][20][21][22][23]This makes them attractive scaffolds for the development of new anti-infective agents, which are urgently needed to combat the rise of antimicrobial resistance.

Mechanisms of Antimicrobial Action

The precise mechanisms by which aminothiophenes exert their antimicrobial effects are still under investigation and likely vary depending on the specific compound and microbial species. Some derivatives have been shown to act as efflux pump inhibitors (EPIs), restoring the efficacy of existing antibiotics against resistant bacterial strains. [24]For example, certain 2-aminothiophene derivatives have been shown to enhance the activity of ciprofloxacin and erythromycin against Staphylococcus aureus by inhibiting efflux pumps. [24]

SAR in Antimicrobial Aminothiophenes

The antimicrobial potency of aminothiophenes is strongly influenced by their substitution patterns. For instance, the introduction of chloro, methoxy, and amide functionalities has been shown to lead to excellent to moderate antibacterial and antifungal activities. [17]In some series, compounds bearing a pyrazole or pyridine ring exhibited promising antifungal activity. [19]

| Compound/Derivative | Target Organism(s) | Activity (MIC) | Key Structural Features | Reference |

|---|---|---|---|---|

| 3-Aminothiophene-2-carboxylates | E. coli, S. aureus, A. niger, C. albicans | 10-20 µg/mL | Chloro, methoxy, and amide groups | [17] |

| 2-Aminothiophene derivatives | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli, A. fumigatus, S. racemosum, G. candidum, C. albicans | Variable | Pyrazole and pyridine rings enhance antifungal activity | [19] |

| Thiophene-2-carboxamides | E. coli, P. aeruginosa | Variable | Presence of an amino group enhances activity | [15] |

| Thieno[3,2-b]pyridine-2-ones | B. subtilis, S. aureus, E. coli, S. typhi | Remarkable activity | Acetyl or ethoxycarbonyl at C3 | [21]|

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test aminothiophene compounds in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbe without compound) and a negative control (broth without microbe).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Other Notable Biological Activities

The therapeutic potential of substituted aminothiophenes extends beyond cancer and infectious diseases. These versatile compounds have shown promise in a range of other therapeutic areas.

-

Anti-inflammatory Activity: Certain aminothiophene derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [25]* Antileishmanial Activity: 2-Aminothiophene derivatives have been identified as new drug candidates against Leishmania amazonensis. [26]Structure-activity relationship studies have shown that modifications at the C-3, C-4, and C-5 positions of the aminothiophene ring can significantly impact their antileishmanial potential. [26]* Allosteric Modulators: Substituted aminothiophenes have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. [27]They have also been investigated as allosteric enhancers of the A1-adenosine receptor. [20]* Antitubulin Activity: Some 2- and 3-aminobenzo[b]thiophene derivatives act as inhibitors of tubulin polymerization, a mechanism shared by several established anticancer drugs. [5]

Conclusion and Future Directions

Substituted aminothiophenes undoubtedly represent a privileged and highly versatile scaffold in the field of drug discovery. The synthetic tractability of the Gewald reaction provides a robust platform for the generation of diverse chemical libraries, enabling the exploration of a vast chemical space. The broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and metabolic modulation, underscores the immense therapeutic potential of this heterocyclic core.

Future research in this area should focus on several key aspects. A deeper understanding of the mechanisms of action for various biological activities will be crucial for rational drug design and lead optimization. The elucidation of specific molecular targets and their interactions with aminothiophene derivatives will pave the way for the development of more potent and selective agents. Furthermore, the exploration of novel substitution patterns and the synthesis of fused heterocyclic systems based on the aminothiophene core will likely uncover new and unexpected biological properties. The continued application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding synthetic efforts and predicting the biological activity of novel compounds. Ultimately, the rich chemistry and diverse pharmacology of substituted aminothiophenes ensure that they will remain a focal point of medicinal chemistry research for the foreseeable future.

References

- 1. ijpscr.info [ijpscr.info]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. jocpr.com [jocpr.com]

- 18. ijpbs.com [ijpbs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene Carboxylates in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Legacy and Future Promise of a Privileged Scaffold

In the vast and ever-expanding universe of heterocyclic chemistry, the thiophene ring holds a position of particular distinction. Its journey from a contaminant in benzene to a cornerstone of modern medicinal chemistry is a testament to its remarkable versatility.[1] This guide delves into a specific and highly influential class of its derivatives: the thiophene carboxylates. The introduction of the carboxylate moiety onto the thiophene scaffold creates a unique combination of electronic properties, steric possibilities, and hydrogen bonding capabilities that medicinal chemists have expertly exploited to design novel therapeutic agents.

This document is structured to provide a comprehensive and practical understanding of the role of thiophene carboxylates in drug discovery. We will journey from the fundamental principles that make this scaffold so attractive, through the synthetic strategies employed to create diverse molecular libraries, and into the intricate details of their interactions with biological targets. By examining key structure-activity relationships, case studies of successful drug candidates, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of thiophene carboxylates in their own research endeavors.

The Thiophene Carboxylate Moiety: Physicochemical Properties and Bioisosteric Significance

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its physicochemical properties are remarkably similar to those of benzene, a concept known as bioisosterism.[2] This similarity allows the thiophene ring to mimic a phenyl group in drug-receptor interactions while offering distinct advantages. The sulfur atom introduces a dipole moment, can participate in hydrogen bonding, and alters the metabolic profile of the molecule.

The addition of a carboxylate group (-COOH) further enhances the druglike properties of the scaffold. The carboxylate can act as a hydrogen bond donor and acceptor, and its acidic nature allows for salt formation, which can significantly improve solubility and bioavailability. The position of the carboxylate group on the thiophene ring (2- or 3-position) profoundly influences the molecule's electronic and steric properties, providing a critical handle for optimizing pharmacological activity.

Synthetic Strategies for Thiophene Carboxylates: Building the Core Scaffold

The synthesis of thiophene carboxylates can be broadly approached in two ways: constructing the thiophene ring with the carboxylate group already in place, or by carboxylating a pre-formed thiophene ring. Several classical and modern synthetic methods are employed.

Classical Approaches to Thiophene Ring Synthesis

-

Gewald Reaction: This is a multicomponent reaction that condenses an α-methylene carbonyl compound with a cyano ester in the presence of elemental sulfur and a base.[1][3] This method is particularly useful for the synthesis of 2-aminothiophene-3-carboxylates, which are versatile intermediates.[4]

-

Paal-Knorr Synthesis: This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring.[1][5]

-

Fiesselmann Thiophene Synthesis: This method involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives to yield 3-hydroxy-2-thiophene carboxylates.[5]

Modern Synthetic Methodologies

Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become indispensable tools for the functionalization of pre-formed thiophene rings, allowing for the introduction of a wide variety of substituents.[1][6]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol describes a typical Gewald reaction for the synthesis of a key thiophene carboxylate intermediate.[3]

Materials:

-

Ethyl cyanoacetate (0.05 mol)

-

Acetylacetone (0.05 mol)

-

Elemental sulfur (0.06 mol)

-

Diethylamine (0.05 mol)

-

Ethanol (for recrystallization)

Procedure:

-

To a stirred equimolar mixture of ethyl cyanoacetate and acetylacetone at room temperature, add elemental sulfur.

-

Slowly add diethylamine dropwise to the heterogeneous mixture.

-

Stir the reaction mixture at 40-50°C for 4 hours.

-

Allow the mixture to stand at room temperature overnight.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and dry it.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiophene-3-carboxylate.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Biological Targets and Therapeutic Applications of Thiophene Carboxylates

The versatility of the thiophene carboxylate scaffold allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[2][7][8]

| Therapeutic Area | Biological Target(s) | Examples of Thiophene Carboxylate Derivatives |

| Oncology | Kinases (e.g., JNK, JAK2), Tubulin, Apoptosis Modulators | OSI-930, Thiophene carboxamide derivatives |

| Inflammation | COX enzymes, P2Y14 receptor | Tiaprofenic acid, Suprofen, 4-amide-thiophene-2-carboxyl derivatives |

| Infectious Diseases | Various bacterial and fungal enzymes | Thiophene-thiazole and pyrimidine derivatives |

| Neurological Disorders | D-amino acid oxidase (DAO), Neurokinin-2 receptor | Thiophene-2-carboxylic acids, 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives |

| Cardiovascular Diseases | Antihypertensive agents | Thienopyrimidinedione derivatives |

Thiophene Carboxylates as Enzyme Inhibitors

The thiophene carboxylate moiety has proven to be an effective pharmacophore for designing enzyme inhibitors. The carboxylate group can form key ionic and hydrogen bond interactions with active site residues, while the thiophene ring can engage in hydrophobic and π-stacking interactions.

-

D-amino acid oxidase (DAO) Inhibitors: Thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a new class of DAO inhibitors.[9] X-ray crystallography has revealed that the thiophene ring of these inhibitors stacks tightly with Tyr224 in the active site.[9]

-

c-Jun N-terminal kinase (JNK) Inhibitors: Thiophene-3-carboxamide derivatives have been developed as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[10]

-

Janus Kinase 2 (JAK2) Inhibitors: A series of carboxamide-substituted thiophenes have shown potent inhibition of JAK2, a key target in myeloproliferative neoplasms.[11]

-

Branched-chain α-ketoacid dehydrogenase kinase (BDK) Inhibitors: Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of BDK, with potential applications in metabolic diseases like maple syrup urine disease.[12]

Visualization: Interaction of a Thiophene Carboxylate Inhibitor with a Kinase Active Site

Caption: Kinase active site with a thiophene carboxylate inhibitor.

Structure-Activity Relationship (SAR) Studies: A Case Study on P2Y14 Receptor Antagonists

A recent study on 4-amide-thiophene-2-carboxyl derivatives as P2Y14 receptor antagonists for the treatment of inflammatory bowel disease (IBD) provides an excellent example of SAR.[13]

Starting from a lead compound, researchers systematically modified different parts of the molecule to optimize its potency and pharmacokinetic properties.

-

Scaffold Hopping: The initial lead was modified by replacing a core ring system with the thiophene-2-carboxylate scaffold.

-

Substitution at the 4-position: Introduction of an amide linkage at the 4-position was found to be crucial for activity. Various substituted benzamides were explored, with a 4-methylbenzamido group showing high potency.

-

Substitution at the 5-position: An ether linkage at the 5-position was introduced, and different aryl ethers were tested. A 5-((5-fluoropyridin-2-yl)oxy) substituent resulted in a compound with subnanomolar antagonistic activity.[13]

The optimized compound, 39 , not only had an IC50 of 0.40 nM but also demonstrated improved solubility, metabolic stability, and oral bioavailability.[13] Molecular dynamics simulations revealed the formation of a unique intramolecular hydrogen bond, which contributed to its high potency.[13]

Visualization: SAR Workflow for P2Y14 Antagonist Optimization

Caption: SAR workflow for optimizing P2Y14 receptor antagonists.

Drug Metabolism and Toxicological Considerations

While the thiophene ring is a valuable pharmacophore, it is also considered a "structural alert" due to its potential for metabolic bioactivation.[14] The metabolism of the thiophene ring, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides.[14] These electrophilic species can covalently bind to cellular macromolecules, potentially leading to hepatotoxicity.

A notable example is tienilic acid, a thiophene-containing drug that was withdrawn from the market due to severe immune-mediated hepatitis.[14] However, it is crucial to note that the presence of a thiophene ring does not automatically equate to toxicity. Many safe and effective drugs contain this moiety. The overall metabolic profile of the molecule, including the presence of alternative, less toxic metabolic pathways, plays a significant role in its safety.[14] For example, in some molecules, other parts of the structure are more readily metabolized, sparing the thiophene ring from bioactivation.[14]

During drug development, it is essential to thoroughly investigate the metabolic fate of any thiophene-containing compound and assess its potential for reactive metabolite formation.

Future Perspectives and Conclusion

The journey of thiophene carboxylates in medicinal chemistry is far from over. Their proven track record as versatile and effective scaffolds ensures their continued exploration in the quest for novel therapeutics. Future research will likely focus on:

-

Development of Novel Synthetic Methodologies: Creating more efficient and regioselective methods for the synthesis and functionalization of thiophene carboxylates.

-

Exploration of New Biological Targets: Applying the thiophene carboxylate scaffold to emerging and challenging biological targets.

-

Fine-tuning of ADMET Properties: Utilizing computational tools and advanced in vitro and in vivo models to design compounds with optimal absorption, distribution, metabolism, excretion, and toxicity profiles.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. kthmcollege.ac.in [kthmcollege.ac.in]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]